molecular formula C7H17Cl2N B1651634 Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride CAS No. 13105-93-6

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

Cat. No.: B1651634
CAS No.: 13105-93-6
M. Wt: 186.12 g/mol
InChI Key: LPAYIGBMBQUNHV-UHFFFAOYSA-N
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Description

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride: is an organic compound with the chemical formula C5H13Cl2N . It is commonly found in the form of a white crystalline powder. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride typically involves the reaction of 2-chloroethylamine with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethylamine+ethylamine+HClPropylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride\text{2-chloroethylamine} + \text{ethylamine} + \text{HCl} \rightarrow \text{this compound} 2-chloroethylamine+ethylamine+HCl→Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Amination Reactions: It can be used in amination reactions to introduce amine groups into other molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: The major products include substituted amines and other derivatives.

    Oxidation and Reduction Reactions: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions used.

Scientific Research Applications

Chemistry: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes

Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This property is particularly useful in the development of anticancer agents, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • N-(2-chloroethyl)-N,N-dimethylammonium chloride
  • Tris(2-chloroethyl)amine

Uniqueness: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-3-6-9(4-2)7-5-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAYIGBMBQUNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156859
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-93-6
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013105936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)-N-ethylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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